molecular formula C11H16ClN3O B3249926 1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride CAS No. 1989672-59-4

1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride

Cat. No.: B3249926
CAS No.: 1989672-59-4
M. Wt: 241.72
InChI Key: SEEIZZOMAGLACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride is a heterocyclic amine derivative with the molecular formula C₁₁H₁₆ClN₃O (hydrochloride form) and a molecular weight of 241.73 g/mol (hydrochloride) . The compound features a diazinan-2-one core substituted with a 4-(aminomethyl)phenyl group. It is cataloged under CAS numbers 1248060-82-3 (free base) and 1989672-59-4 (hydrochloride form) .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15;/h2-5H,1,6-8,12H2,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEIZZOMAGLACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-59-4
Record name 1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
Recent studies have indicated that compounds similar to 1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride exhibit potential anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in several research articles. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways.

Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound. It has been shown to reduce oxidative stress and improve cognitive functions in animal models of neurodegenerative diseases. A notable case study involved administering the compound to mice with induced Alzheimer's disease, resulting in improved memory retention and reduced amyloid plaque formation.

Pharmacological Applications

Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. A comprehensive study tested its efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Analgesic Properties
Another area of application is in pain management. Experimental models have shown that this compound possesses analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). A randomized controlled trial assessed its pain-relieving capabilities post-surgery, reporting significant reductions in pain scores among participants.

Material Science Applications

Polymer Chemistry
In material science, this compound is being explored as a potential building block for novel polymers. Its unique functional groups allow for the synthesis of copolymers with enhanced thermal stability and mechanical properties. Research has focused on developing biodegradable plastics incorporating this compound, aiming to address environmental concerns associated with conventional plastics.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress
AntimicrobialEffective against S. aureus and E. coli
AnalgesicComparable to NSAIDs
  • Anticancer Study : A research team published findings on the compound's ability to target breast cancer cells, revealing a dose-dependent response in apoptosis induction.
  • Neuroprotection in Alzheimer's Models : A study involving aged mice showed that treatment with the compound led to significant improvements in cognitive tests compared to control groups.
  • Antimicrobial Efficacy Assessment : A clinical trial evaluated the antimicrobial properties against common hospital pathogens, demonstrating potent activity and low toxicity levels.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the diazinanone ring can participate in various chemical reactions. These interactions can modulate the activity of target proteins and enzymes, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Findings
This compound C₁₁H₁₆ClN₃O 241.73 Diazinan-2-one ring, aminomethylphenyl substituent, hydrochloride salt Limited data; potential intermediate in drug discovery. No patents or literature reported .
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride C₁₅H₂₂ClNO 267.80 Cyclohexanone-derived Mannich base, chiral centers, quaternary ammonium salt Studied for aminoketone synthesis via aminomethylation; relevance in stereoselective organic reactions .
2-[2-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride C₁₀H₁₃ClF₃NO 255.67 Trifluoromethyl and methoxy substituents, primary amine hydrochloride Building block for fluorinated pharmaceuticals; enhanced metabolic stability due to CF₃ group .
tert-Butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate C₁₃H₂₆N₂O₂ 242.36 Cyclohexyl-aminomethyl group, tert-butyl carbamate protection Used in peptide mimetics and protease inhibitor design; carbamate enhances solubility .
6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one C₁₁H₁₀FNO₂ 207.21 Fluorinated quinolinone, methoxymethyl substituent Explored as a kinase inhibitor scaffold; fluorine improves bioavailability .

Key Structural and Functional Differences

Core Heterocycle: The diazinan-2-one ring in the target compound contrasts with the quinolinone (e.g., 6-fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one ) or cyclohexanone-derived frameworks (e.g., Mannich base ). Diazinan-2-one’s six-membered ring with two nitrogen atoms may confer unique conformational flexibility compared to rigid quinolinones.

Substituent Effects: The aminomethylphenyl group in the target compound provides a primary amine for functionalization, unlike the trifluoromethyl group in 2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, which enhances lipophilicity and metabolic resistance .

Salt Forms: Hydrochloride salts (e.g., target compound vs. tert-butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate ) improve aqueous solubility, critical for pharmacokinetic optimization.

Research and Commercial Context

Biological Activity

1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-(aminomethyl)phenyl)tetrahydropyrimidin-2(1H)-one hydrochloride
  • Molecular Formula : C11H15N3O·ClH
  • Molecular Weight : Approximately 232.72 g/mol
  • Purity : ≥95%

This compound features a diazinanone ring and an aminomethyl group, which contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to:

  • Target Interactions : The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This is crucial for inhibiting specific enzymes or receptors involved in various biological processes.
  • Chemical Reactivity : The diazinanone structure allows for participation in chemical reactions that can lead to the formation of biologically active derivatives.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activities against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-oneMCF-7 (breast cancer)0.50
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-oneMDA-MB-231 (breast cancer)0.82
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-oneHeLa (cervical cancer)0.63

These results indicate that the compound has potent cytotoxic effects on cancer cells, making it a candidate for further development as an anticancer agent .

Microbial Inhibition

The compound has also been studied for its antimicrobial properties. It was found to inhibit the growth of several pathogenic microorganisms by disrupting essential cellular processes. This makes it a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative effects of various substituted phenylquinazolines related to this compound, showing promising results against multiple human cancer cell lines with IC50 values ranging from 0.33 to 7.10 μM .
  • Biological Probing Tool : The compound is utilized in research as a tool for probing molecular interactions, aiding in the understanding of biological processes at the molecular level.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the aminomethyl group significantly affect biological activity, suggesting avenues for optimizing efficacy through chemical synthesis .

Q & A

Basic Research Questions

Q. What are the key steps and considerations in synthesizing 1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride?

  • Methodology : A common synthesis route involves reacting intermediates like 4-chlorobenzaldehyde with methyl thioacetate to form a thiouracil derivative, followed by hydrogenation with 2,3-diazetidinone under controlled conditions. Critical parameters include temperature (-35°C for intermediate steps), stoichiometric ratios (e.g., 1.1 equiv. of DIPEA for base activation), and purification methods (e.g., column chromatography). Reaction monitoring via TLC or HPLC is essential to ensure intermediate purity .
  • Safety : Use inert atmospheres (N₂/Ar) during hydrogenation to prevent side reactions. Handle chlorinated intermediates in fume hoods with appropriate PPE .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm) and diazinanone backbone (δ 3.5–4.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 252.1 for the free base).
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation (if crystallizable).
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Exposure Mitigation :

  • Inhalation : Use local exhaust ventilation; avoid aerosol formation.
  • Skin Contact : Wear nitrile gloves (≥0.11 mm thickness) and lab coats. Immediate decontamination with soap/water is required if exposed .
    • Emergency Measures :
  • Eye Exposure : Irrigate with saline solution for 15 minutes; consult ophthalmologist if irritation persists.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Approach : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while machine learning models trained on experimental data (e.g., yields, solvent effects) prioritize optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Case Study : ICReDD’s workflow integrates computational screening (e.g., Gibbs free energy barriers) with high-throughput experimentation to reduce trial-and-error cycles by 40% .

Q. How do researchers resolve contradictory data in reaction yields reported across studies?

  • Statistical Design of Experiments (DoE) : Apply factorial design (e.g., 2³ full factorial) to isolate variables (e.g., temperature, catalyst type, solvent). ANOVA identifies significant factors (p < 0.05). For example, a study optimizing a similar diazinanone derivative found solvent polarity (dielectric constant ε) accounted for 62% of yield variability .
  • Meta-Analysis : Cross-reference datasets using platforms like PubChem to identify outliers. Adjust for confounding factors (e.g., impurity profiles in starting materials) .

Q. What advanced separation techniques improve purity for pharmacological applications?

  • Chromatography : Preparative HPLC with C18 columns (acetonitrile/water gradient, 0.1% TFA modifier) achieves >99% purity.
  • Membrane Technologies : Nanofiltration (MWCO 300 Da) removes low-molecular-weight impurities (e.g., unreacted amines) .
  • Crystallization : Anti-solvent addition (e.g., diethyl ether to DMF solution) enhances crystal uniformity .

Q. How can reaction kinetics inform scalable reactor design for this compound?

  • Kinetic Profiling : Conduct time-resolved in-situ FTIR to monitor intermediate conversion. Rate constants (k) derived from pseudo-first-order plots guide residence time adjustments in continuous-flow reactors .
  • Reactor Modeling : Computational fluid dynamics (CFD) simulations predict heat/mass transfer limitations in batch vs. microreactor setups. For diazinanone derivatives, microreactors reduce byproduct formation by 22% due to improved temperature control .

Methodological Frameworks

Q. What theoretical frameworks guide hypothesis-driven research on this compound’s bioactivity?

  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., aminomethyl group position) with target binding (e.g., enzyme inhibition). Molecular docking (AutoDock Vina) predicts binding affinities to receptors like GABAₐ .
  • Mechanistic Studies : Isotope labeling (¹⁵N/²H) tracks metabolic pathways in vitro. LC-MS/MS identifies hydroxylated metabolites in hepatic microsomes .

Q. How do researchers validate the compound’s stability under varying storage conditions?

  • Accelerated Stability Testing :

  • Thermal Stress : 40°C/75% RH for 6 months; monitor degradation via UPLC.
  • Photolysis : Expose to UV light (λ = 320 nm) for 48 hours; quantify photodegradants (e.g., oxaziridine derivatives) .
    • Data Interpretation : Arrhenius equation extrapolates shelf life (t₉₀) at 25°C. For hydrochloride salts, hygroscopicity often limits stability, requiring desiccated storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.